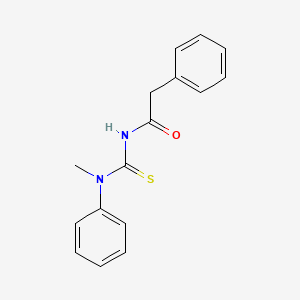

N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide

Description

Chemical Identification and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, N-[methyl(phenyl)carbamothioyl]-2-phenylacetamide , is derived from its core thiourea backbone (N–C(=S)–N) substituted with methyl, phenyl, and phenylacetamide groups. The molecular formula C₁₆H₁₆N₂OS reflects:

- 16 carbon atoms : Two phenyl rings (12 carbons), a methyl group (1 carbon), and an acetamide chain (3 carbons).

- 2 nitrogen atoms : One from the thiourea group and one from the acetamide.

- 1 sulfur atom : Central to the thiocarbonyl (C=S) moiety.

Table 1: Molecular Parameters of N-(Methyl(phenyl)carbamothioyl)-2-phenylacetamide and Related Derivatives

The molecular weight of 284.4 g/mol aligns with thiourea derivatives bearing aromatic substituents, which typically range between 250–450 g/mol.

Atomic Connectivity and 3D Conformational Studies

The compound’s SMILES string (CN(C1=CC=CC=C1)C(=S)NC(=O)CC2=CC=CC=C2) reveals:

- A methyl group (CH₃) bonded to a nitrogen atom.

- A phenyl ring (C₆H₅) attached to the same nitrogen.

- A thiourea core (N–C(=S)–N) linking the methyl-phenyl group to a phenylacetamide moiety (C₆H₅–CH₂–C(=O)–NH–).

3D Conformational Insights :

- Planarity of the thiourea core : The C=S bond length (~1.71 Å) and C–N distances (~1.33 Å) mirror those in unsubstituted thiourea, suggesting minimal distortion from planarity despite substituents.

- Steric effects : The two phenyl groups introduce steric hindrance, likely favoring a twisted conformation to minimize van der Waals repulsions. Computational models predict dihedral angles of ~30°–45° between the phenyl rings and the thiourea plane.

Figure 1: Hypothetical 3D Conformation

(Note: A textual description replaces an actual image)

The methyl group occupies an axial position relative to the thiourea plane, while the phenylacetamide chain adopts a equatorial orientation to reduce steric clash.

Comparative Structural Analysis with Thiourea Derivatives

Thiourea derivatives share the N–C(=S)–N backbone but vary in substituents, which critically influence their physicochemical properties:

Key Comparisons:

Parent Thiourea (SC(NH₂)₂) :

Table 2: Structural and Electronic Effects of Substituents

| Substituent Type | Example Compound | C=S Bond Length (Å) | LogP (Predicted) |

|---|---|---|---|

| –H (Thiourea) | SC(NH₂)₂ | 1.71 | -1.37 |

| –Phenyl, –Methyl | Target Compound | 1.71 | 3.82 |

| –Nitro, –Methyl | 1.73 | 2.95 | |

| –Iodo, –Methyl | 1.70 | 4.15 |

Spectroscopic Differentiation:

Properties

IUPAC Name |

N-[methyl(phenyl)carbamothioyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-18(14-10-6-3-7-11-14)16(20)17-15(19)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOYNISHBLLIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with methyl isothiocyanate in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The overall reaction can be represented as follows:

2-phenylacetic acid+methyl isothiocyanate→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Reaction with Amines

The thiourea group undergoes nucleophilic reactions with primary or secondary amines to form substituted guanidines. For example:

This reaction is facilitated in polar aprotic solvents (e.g., DMF) under mild heating (50–60°C) . In a related study, thiourea analogs reacted with ammonia to yield aryl thioureas, which were further condensed with α-bromocarbonyl compounds to form thiazoles .

Alkylation Reactions

The sulfur atom in the thiourea group acts as a nucleophile, enabling alkylation with alkyl halides or α-halocarbonyl compounds. For instance:

In a synthesis protocol for similar N-phenylacetamide derivatives, α-bromophenylethanones were used to alkylate thioureas, forming thiazole heterocycles . This reaction typically requires refluxing in ethanol or dichloromethane .

Oxidation Reactions

The thiourea group is susceptible to oxidation, forming urea derivatives. For example:

In biological systems, this oxidation can modulate enzymatic activity, as seen in thiourea-based tyrosinase inhibitors . Controlled oxidation with hydrogen peroxide (30%) at room temperature is a common laboratory method .

Complexation with Metal Ions

Thiourea derivatives exhibit strong coordination with transition metals (e.g., Cu²⁺, Fe³⁺) due to their sulfur and nitrogen donor atoms. For example:

Such complexes are studied for antimicrobial and catalytic applications. A 2024 review highlighted halogenated copper(II) thiourea complexes with enhanced antitubercular activity .

Condensation with Carbonyl Compounds

The thiourea group reacts with aldehydes or ketones to form Schiff bases. For instance:

In a 2025 study, carbamothioyl hydrazones derived from similar compounds showed potent tyrosinase inhibition (IC₅₀ = 22.90 µM) .

Scientific Research Applications

Antibacterial Activity

Research has shown that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds similar to N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide can effectively inhibit the growth of various bacterial strains including Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds range from 40 to 50 µg/mL, indicating a potency comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. Studies reveal that certain derivatives can target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations. For example, compounds with IC50 values ranging from 3 to 14 µM have shown efficacy against various cancer cell lines including those related to pancreatic, prostate, and breast cancers . The structure-activity relationship (SAR) indicates that modifications on the phenyl ring can significantly influence the anticancer activity of these compounds .

Antituberculosis Activity

The antituberculosis potential of thiourea derivatives has been explored, with findings suggesting that they can act as effective inhibitors of Mycobacterium tuberculosis. Certain derivatives demonstrated MIC values between 2 to 8 µg/mL against multidrug-resistant strains, showcasing their promise as therapeutic agents in combating tuberculosis . The structural components of these compounds are crucial for their activity against resistant strains.

Drug Delivery Systems

The incorporation of thiourea derivatives into drug delivery systems represents an innovative approach to enhance therapeutic efficacy. Nanoparticle-based drug delivery systems utilizing polymeric carriers have been developed to improve the bioavailability and targeted delivery of anticancer drugs. These systems can encapsulate various therapeutic agents, including thiourea derivatives, allowing for controlled release and enhanced stability in biological environments .

Case Studies in Drug Delivery

Several case studies illustrate the successful application of nanoparticle systems for delivering thiourea derivatives:

- Cancer Therapy : Research has highlighted the use of lipid-coated nanoparticles that enhance the biocompatibility and pharmacokinetics of encapsulated drugs. These systems allow for prolonged circulation time and targeted delivery to tumor sites .

- Combination Therapies : Studies have shown that combining thiourea derivatives with established chemotherapeutics within nanoparticle formulations can lead to synergistic effects, improving overall treatment outcomes in cancer models .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may inhibit enzyme activity or modulate receptor function. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

N-phenylthiourea: Similar structure but lacks the phenylacetamide moiety.

N-methylthiourea: Similar structure but lacks the phenyl groups.

2-phenylacetamide: Lacks the thiourea group.

Uniqueness

N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide is unique due to the presence of both the thiourea and phenylacetamide groups, which confer distinct chemical and biological properties

Biological Activity

N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide is a synthetic compound belonging to the class of thiourea derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.

Overview of Thiourea Derivatives

Thiourea derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds often exhibit significant antibacterial, anticancer, and antifungal properties. The structure of this compound suggests potential interactions with various biological targets, making it a candidate for further investigation.

Antibacterial Activity

Research indicates that thiourea derivatives exhibit notable antibacterial properties against a range of pathogens. For instance, studies have demonstrated that certain thiourea compounds show effective inhibition against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Thiourea Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|---|

| This compound | E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 | |

| S. typhi | 40 µg/mL | 30 | |

| K. pneumoniae | 50 µg/mL | 19 |

These findings suggest that this compound possesses comparable antibacterial efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. For example, derivatives have shown significant inhibitory activity against breast cancer (MCF-7), cervical carcinoma (HeLa), and lung cancer (A549) cell lines.

Table 2: Cytotoxic Effects of Thiourea Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 225 |

| HeLa | 210 | |

| A549 | 250 |

In vitro studies revealed that treatment with this compound resulted in altered cell morphology and significant reductions in cell viability, indicating its potential as an anticancer agent .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Specifically, studies on carbonic anhydrase (CA) inhibition have shown promising results:

Table 3: Carbonic Anhydrase Inhibition by Thiourea Derivatives

| Compound | Isoform | Inhibition Constant (Ki) (nM) |

|---|---|---|

| This compound | hCA I | 58.20 |

| hCA II | 56.30 |

These results indicate that the compound exhibits selective inhibition towards certain isoforms of carbonic anhydrase, which is crucial in various physiological processes and disease mechanisms .

Case Studies

Several case studies have highlighted the biological activity of thiourea derivatives similar to this compound:

- Antibacterial Efficacy : A study demonstrated that a series of thiourea derivatives exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, emphasizing the need for new therapeutic agents in combating antibiotic resistance .

- Anticancer Properties : Another investigation reported that specific thiourea derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways, showcasing their potential as chemotherapeutic agents .

- Enzyme Inhibition Mechanism : Research into the mechanism of action for carbonic anhydrase inhibitors revealed that certain thiourea compounds effectively bind to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substitution and condensation steps. For carbamothioyl derivatives, a common approach is the reaction of phenyl isothiocyanate with methylamine to form the carbamothioyl intermediate, followed by coupling with 2-phenylacetamide via a condensing agent (e.g., DCC or EDCI) under inert conditions. Key parameters include maintaining pH control (e.g., alkaline for substitution, acidic for reduction) and using catalysts like triethylamine to enhance efficiency .

- Example Protocol :

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirm molecular structure by identifying peaks for the phenyl groups (δ 7.2–7.5 ppm), methyl carbamothioyl (δ 2.3–2.6 ppm), and acetamide carbonyl (δ ~170 ppm) .

- IR Spectroscopy : Detect characteristic bands for thioamide (C=S stretch, ~1200 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹) .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ via ESI) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods or gloveboxes for reactions releasing volatile byproducts (e.g., H₂S) .

- Waste Disposal : Segregate organic waste containing sulfur and treat with oxidizing agents (e.g., NaOCl) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting by acquiring spectra at −40°C to 25°C .

- 2D NMR (COSY, HSQC) : Assign overlapping peaks and confirm connectivity .

- Theoretical Calculations : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Q. What advanced crystallographic techniques elucidate the solid-state structure and intermolecular interactions of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles and confirm thioamide geometry. For carbamothioyl derivatives, expect C=S bond lengths of ~1.68 Å .

- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., S···H or π-π contacts) contributing to crystal packing .

Q. How should reactivity studies be designed to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via HPLC at controlled pH (2–12) and temperatures (25–80°C). Use Arrhenius plots to calculate activation energy .

- Product Identification : Isolate degradation products (e.g., via column chromatography) and characterize using MS and NMR .

Q. What computational strategies predict the biological activity or binding affinity of this compound for target proteins?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., elastase or antioxidant proteins) using crystal structures from PDB .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental vibrational spectra for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.